
CID 16162221
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier CID 16162221 is known as Cetylpyridinium Chloride. It is a quaternary ammonium compound commonly used for its antiseptic properties. Cetylpyridinium Chloride is often found in mouthwashes, throat lozenges, and nasal sprays due to its ability to kill bacteria and other microorganisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cetylpyridinium Chloride is typically synthesized through the reaction of cetyl chloride with pyridine. The reaction is carried out in an organic solvent such as toluene or chloroform, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, Cetylpyridinium Chloride is produced by reacting cetyl alcohol with pyridine in the presence of a strong acid catalyst. The reaction mixture is then neutralized, and the product is extracted and purified through distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Cetylpyridinium Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cetylpyridinium oxide.
Reduction: It can be reduced to form cetylpyridinium hydride.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or silver nitrate can facilitate substitution reactions.
Major Products
Oxidation: Cetylpyridinium oxide.
Reduction: Cetylpyridinium hydride.
Substitution: Various cetylpyridinium salts depending on the substituting anion.
Aplicaciones Científicas De Investigación
Cetylpyridinium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture to prevent bacterial contamination.
Medicine: Incorporated in oral hygiene products for its antimicrobial properties.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mecanismo De Acción
Cetylpyridinium Chloride exerts its effects by disrupting the cell membranes of bacteria and other microorganisms. It binds to the negatively charged surfaces of microbial cells, causing leakage of cellular contents and ultimately cell death. The compound targets the lipid bilayer of cell membranes, leading to increased permeability and loss of membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antiseptic properties.
Chlorhexidine: A bisbiguanide antiseptic used in mouthwashes and disinfectants.
Hexetidine: An antimicrobial agent used in oral hygiene products.
Uniqueness
Cetylpyridinium Chloride is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective in disrupting microbial cell membranes. Its long alkyl chain enhances its ability to interact with lipid bilayers, providing superior antimicrobial activity compared to some other quaternary ammonium compounds.
Propiedades
Número CAS |
1184-49-2 |
|---|---|
Fórmula molecular |
C72H62Si6 |
Peso molecular |
1095.8 g/mol |
Nombre IUPAC |
diphenylsilyl-[[[diphenylsilyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C72H62Si6/c1-13-37-61(38-14-1)73(62-39-15-2-16-40-62)75(65-45-21-5-22-46-65,66-47-23-6-24-48-66)77(69-53-29-9-30-54-69,70-55-31-10-32-56-70)78(71-57-33-11-34-58-71,72-59-35-12-36-60-72)76(67-49-25-7-26-50-67,68-51-27-8-28-52-68)74(63-41-17-3-18-42-63)64-43-19-4-20-44-64/h1-60,73-74H |
Clave InChI |
WWNDLEBBPVOXNN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C1=CC=CC=C1)C1=CC=CC=C1 |
SMILES canónico |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[SiH](C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine](/img/structure/B3217619.png)
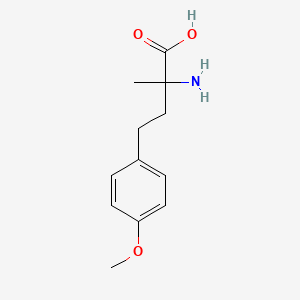

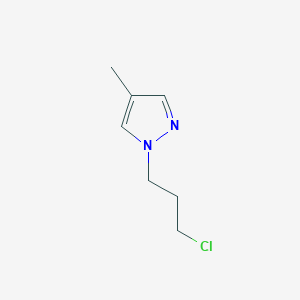
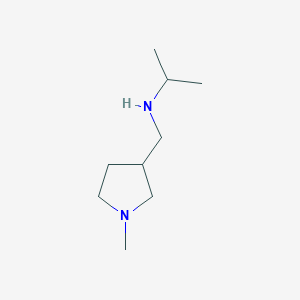

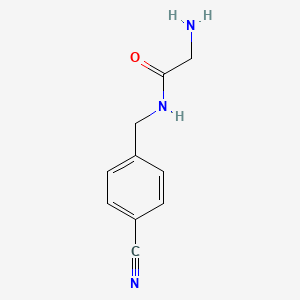
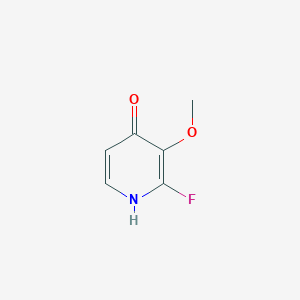


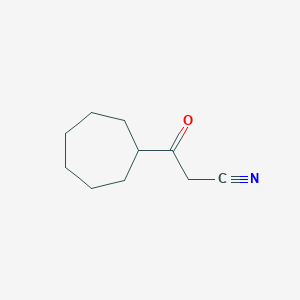
amine](/img/structure/B3217726.png)


